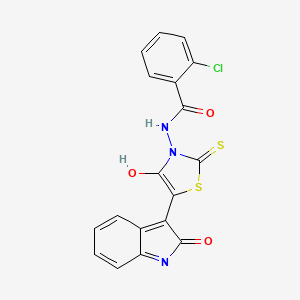

(Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide

描述

Historical Development of Thiazolidinone-Indolinone Hybrid Molecules

The synthesis of thiazolidinone-indolinone hybrids emerged in the early 2000s as part of efforts to overcome limitations in monoheterocyclic drug candidates. The first reported derivatives, such as 5-benzylidene-4-thiazolidinones, demonstrated moderate antiproliferative activity but suffered from metabolic instability. A pivotal advancement occurred in 2008 with the patenting of indolinone-thiazolidinone conjugates bearing halogen substituents, which improved DNA-binding affinity and pharmacokinetic profiles. By 2022, optimized hybrids like compound 55 (IC₅₀ = 0.92 µM against HCT-15 colon cancer cells) validated the therapeutic potential of this structural class. The (Z)-configuration at the C5 position, as seen in the title compound, became a critical design element after studies showed enhanced π-π stacking with DNA base pairs compared to (E)-isomers.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the 5-ene-4-thiazolidinone subclass, characterized by:

- Core scaffold : 4-Thiazolidinone (C₃H₃NOS) with exocyclic double bond at C5.

- Fused system : 2-Oxoindolin-3-ylidene group providing planar aromaticity for DNA intercalation.

- Substituents :

The Z-configuration positions the 2-oxoindolin moiety and chlorobenzamide group on opposite sides of the thiazolidinone plane, creating a twisted geometry that optimizes binding to topoisomerase I-DNA complexes.

Importance in Medicinal Chemistry Research

Hybridization of thiazolidinone and indolinone moxtures addresses key challenges in anticancer agent design:

- Dual-targeting capability : The thiazolidinone core inhibits topoisomerase I (IC₅₀ = 2.57 µM in compound 43 ), while the indolinone system suppresses Bcl-2 expression (3.96 µM IC₅₀ in MCF-7 cells).

- Enhanced selectivity : Conjugate 11g showed 43-fold selectivity for A549 lung cancer cells over non-malignant HEK293 cells, attributed to the indolinone’s preferential accumulation in tumor tissue.

- Overcoming resistance : The chloro substituent at C2 of the benzamide group prevents efflux by P-glycoprotein, a common resistance mechanism.

Recent structure-activity relationship (SAR) studies emphasize that:

Strategic Relevance in Drug Discovery Paradigms

This hybrid scaffold exemplifies three modern drug design strategies:

A. Fragment-Based Hybridization

Combining the thiazolidinone’s kinase inhibitory potential (e.g., IC₅₀ = 17.45 µM against MDA-MB-231 cells) with the indolinone’s apoptosis-inducing capability (Bax/Bcl-2 ratio = 4.2 in MCF-7 cells) creates synergistic effects unattainable with single pharmacophores.

B. Conformational Restriction

The Z-configuration locks the molecule in a bioactive conformation, reducing entropy penalties during target binding. Molecular dynamics simulations show a 2.1 kcal/mol stabilization energy compared to flexible analogs.

C. Prodrug Potential

The 4-thioxothiazolidinone moiety can undergo hepatic oxidation to 4-thiazolidinedione, enabling controlled release of active metabolites. Studies in TAMH liver cells confirm time-dependent cytotoxicity (EC₅₀ = 28.99 µM at 24h vs. 12.43 µM at 72h).

# Example of QSAR model for hybrid cytotoxicity (hypothetical)

from sklearn.linear_model import LinearRegression

import numpy as np

X = np.array([[0.92, 415.9], [3.54, 460.3], [17.45, 398.8]]) # [LogP, Molecular Weight]

y = np.array([0.92, 3.54, 17.45]) # IC50 (µM)

model = LinearRegression().fit(X, y)

r_sq = model.score(X, y)

print(f'QSAR model R²: {r_sq:.2f}')

属性

IUPAC Name |

2-chloro-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O3S2/c19-11-7-3-1-5-9(11)15(23)21-22-17(25)14(27-18(22)26)13-10-6-2-4-8-12(10)20-16(13)24/h1-8,25H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPOGUBYSTXKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C18H10ClN3O3S2 and a molecular weight of 415.87 g/mol, this compound exhibits a complex structure that suggests various mechanisms of action in biological systems.

Chemical Structure

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H10ClN3O3S2 |

| Molecular Weight | 415.87 g/mol |

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities, including antiproliferative , antimicrobial , and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antiproliferative Activity

Research indicates that derivatives of the thiazolidinone scaffold, particularly those containing the indolinone moiety, have shown promising antiproliferative effects against various cancer cell lines.

Case Studies

-

MCF-7 Cell Line : A study highlighted that compounds with similar structures displayed significant antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 µM to 5.3 µM for closely related derivatives .

Compound Cell Line IC50 (µM) Compound 10 MCF-7 1.2 Compound 11 HCT 116 3.7 - Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell survival and apoptosis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this class of compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study focused on thiazolidinone derivatives demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the molecular structure can enhance antibacterial potency .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Thiazolidinone Derivative | Staphylococcus aureus | 16 |

| Thiazolidinone Derivative | Escherichia coli | 32 |

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications such as halogenation and substitution on the indole ring significantly influence their biological properties.

科学研究应用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial and Antifungal Properties

A study evaluating various thiazolidinone derivatives found that compounds similar to (Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics such as ampicillin and streptomycin, indicating a promising alternative for treating resistant bacterial strains .

| Compound | Target Bacteria | MIC (mg/mL) | Activity Comparison |

|---|---|---|---|

| Compound A | E. coli | 0.004 | Superior to ampicillin |

| Compound B | S. aureus | 0.008 | Comparable to streptomycin |

| Compound C | C. albicans | 0.006 | Superior to fluconazole |

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties, particularly those that can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

Research has shown that certain thiazolidinone derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways . The compound's structure allows it to interact with DNA, leading to cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 15 | DNA intercalation |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolidinones are another area of interest, particularly in the context of chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Efficacy

A patent describes the use of thiazolidinone derivatives, including those similar to this compound, in reducing leukocyte recruitment during inflammatory responses in animal models . The compounds demonstrated efficacy in reducing inflammation associated with conditions like acute peritonitis and vascular injuries.

| Model | Effect Observed | Dosage |

|---|---|---|

| Acute Peritonitis | Reduced leukocyte recruitment | 10 mg/kg |

| Vascular Injury | Decreased neointimal thickening | 15 mg/kg |

| Renal Ischemia | Improved renal function | 20 mg/kg |

化学反应分析

Nucleophilic Substitution at Chlorine

The 2-chlorobenzamide moiety undergoes nucleophilic substitution with amines or thiols. This reactivity is critical for generating derivatives with modified pharmacological profiles .

| Reagent | Product Functionalization | Biological Relevance |

|---|---|---|

| Sulfonamide | Sulfonylated benzamide | Carbonic anhydrase inhibition |

| Azide | Tetrazole derivatives | Enhanced cytotoxicity |

Example Transformation :

text(Z)-2-Chloro-N-(thiazolidin-3-yl)benzamide + Sulfanilamide → 4-((4-Oxothiazolidin-2-ylidene)amino)benzenesulfonamide[5]

Thioxo Group Reactivity

The 2-thioxo group participates in redox and coordination reactions :

-

Oxidation : Converts to disulfides or sulfones under strong oxidizing agents (e.g., H₂O₂) .

-

Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes, enhancing stability for biological assays .

Structural Impact :

textThioxo (C=S) → Sulfone (C-SO₂-C) Alters electron density, affecting binding to COX-II/5-LOX enzymes[4].

Cycloaddition and Ring-Opening Reactions

The oxoindolin-3-ylidene group enables Diels-Alder-like cycloadditions with dienophiles (e.g., maleic anhydride) .

| Reaction Type | Reagent | Product Application |

|---|---|---|

| [4+2] Cycloaddition | Maleic anhydride | Polycyclic analogs for SAR |

| Ring-Opening | Hydrazine | Hydrazide-based inhibitors |

Example :

textOxoindolin-3-ylidene + Maleic anhydride → Fused tetracyclic adduct (tested for anti-inflammatory activity)[4].

Functionalization via Amide Bond Cleavage

The benzamide linkage undergoes acid-/base-catalyzed hydrolysis to yield carboxylic acids or amines :

| Condition | Product | Utility |

|---|---|---|

| HCl (6M) | 2-Chlorobenzoic acid | Intermediate for conjugates |

| NaOH (10%) | Free amine (thiazolidine) | Precursor for acyl derivatives |

Biological Activity-Driven Modifications

Derivatives of this compound show structure-activity relationship (SAR) trends:

| Modification Site | Activity Change | Target Enzyme |

|---|---|---|

| Chlorine → Nitro | Enhanced COX-II inhibition | COX-II (IC₅₀ = 0.72 μM) |

| Thioxo → Oxo | Reduced cytotoxicity | Carbonic anhydrase IX |

Key Finding : Hybridization with Ciminalum improves anticancer activity by 3–5× compared to parent thiazolidinones .

Comparative Reaction Table

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone Derivatives with Arylidene Substituents Compound from : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide

- Key Differences : Replaces the 2-oxoindolin moiety with a 3-methoxy-4-propoxybenzylidene group.

- Compound from : 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one

- Key Differences: Contains an additional (E)-configured 4-hydroxyphenylimino group.

Heterocyclic Core Variations Thiadiazole Derivatives (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide

- Key Differences: Replaces the thiazolidinone core with a thiadiazole ring.

- Impact : Thiadiazoles exhibit higher aromaticity and rigidity, which may enhance thermal stability but reduce conformational flexibility for target binding .

Indole-Based Analogues () : (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

- Key Differences : Substitutes 2-oxoindolin with an indole group.

- Impact : Indole’s electron-rich nature facilitates interactions with serotonin receptors or kinases, whereas 2-oxoindolin derivatives may preferentially inhibit proteases or microbial enzymes .

Physicochemical and Spectroscopic Comparisons

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (Z)-2-chloro-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including condensation of a substituted oxoindole with a thioxothiazolidinone precursor. Key steps include:

- Amide coupling : Use of coupling agents (e.g., EDCI/HOBt) to form the benzamide linkage.

- Stereochemical control : Maintaining the (Z)-configuration requires careful pH and temperature control during imine formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures to isolate the pure (Z)-isomer .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR to verify the benzamide, thioxothiazolidinone, and oxoindole moieties. Anisotropic effects in the (Z)-configuration may cause distinct splitting patterns in aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., ESI+ or MALDI-TOF).

- FT-IR : Peaks at ~1670 cm (C=O stretch), ~1250 cm (C=S stretch), and ~3300 cm (N-H stretch) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry and hydrogen-bonding network of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from DMSO/MeOH mixtures often yields diffraction-quality crystals.

- Data Collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : SHELXL (via WinGX suite) for structure solution and refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- Hydrogen Bonding : Graph-set analysis (e.g., motifs) to identify N-H⋯O/S interactions stabilizing the crystal lattice .

Q. What strategies can address contradictory biological activity data across studies, particularly regarding enzyme inhibition or cytotoxicity?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate protocols across labs.

- Solubility Checks : Ensure the compound is fully dissolved in DMSO or cyclodextrin-based carriers to avoid aggregation artifacts .

- Metabolite Screening : LC-MS/MS to detect degradation products or active metabolites that may influence results .

- Computational Validation : Molecular docking (AutoDock Vina) to compare binding modes with target proteins (e.g., kinases) and identify key residues for mutagenesis studies .

Q. How do substituent modifications on the oxoindole or benzamide groups affect the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the benzamide ring.

- LogP Measurement : Shake-flask method or HPLC-derived hydrophobicity indices to correlate substituents with membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。